SR1903
Description
SR1903 is a polypharmacological nuclear receptor modulator with unique multi-target activity. It functions as a retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonist, a moderate liver X receptor (LXR) agonist, and a weak peroxisome proliferator-activated receptor γ (PPARγ) inverse agonist . This compound was developed from a chemical series initially designed for selective RORγ inhibition but diverges due to its additional receptor interactions. This compound demonstrates efficacy in preclinical models of collagen-induced arthritis and diet-induced obesity, where it reduces inflammation, improves glucose tolerance, and preserves thymic homeostasis—a feature absent in selective RORγ inhibitors .
Properties
Molecular Formula |
C26H25F6N3O |
|---|---|
Molecular Weight |
509.4964 |
IUPAC Name |
1,1,1,3,3,3-Hexafluoro-2-(4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol |
InChI |
InChI=1S/C26H25F6N3O/c27-25(28,29)24(36,26(30,31)32)23-7-5-22(6-8-23)21-3-1-19(2-4-21)17-34-13-15-35(16-14-34)18-20-9-11-33-12-10-20/h1-12,36H,13-18H2 |
InChI Key |
MGZJUABMXDCLTP-UHFFFAOYSA-N |
SMILES |
OC(C(F)(F)F)(C1=CC=C(C2=CC=C(CN3CCN(CC4=CC=NC=C4)CC3)C=C2)C=C1)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR1903; SR-1903; SR 1903 |
Origin of Product |
United States |
Scientific Research Applications
Autoimmune Diseases
Research indicates that RORγ plays a critical role in the differentiation and function of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. SR1903's ability to inhibit RORγ may help modulate immune responses in these diseases. In preclinical studies, this compound has shown efficacy in reducing Th17 cell differentiation and associated inflammatory markers .
Cancer Therapy
The role of RORγ in tumor progression has led to investigations into this compound as an anti-cancer agent. In particular, its application in targeting tumor microenvironments has been explored. Studies have demonstrated that this compound can inhibit tumor growth in models of glioblastoma and melanoma by disrupting the immunosuppressive environment often fostered by RORγ activity .
| Cancer Type | Model | Effect of this compound |
|---|---|---|
| Glioblastoma | Murine | Reduced tumor growth |
| Melanoma | In vitro | Inhibited cell proliferation |
Metabolic Disorders
Beyond its immunological implications, this compound has been investigated for its potential to influence metabolic pathways. Research suggests that modulation of RORγ could affect lipid metabolism and glucose homeostasis, making it a candidate for treating conditions such as obesity and diabetes .
Case Study 1: Inhibition of Th17 Differentiation
A notable study demonstrated that treatment with this compound significantly reduced the differentiation of Th17 cells in vitro. This was correlated with decreased levels of pro-inflammatory cytokines such as IL-17 and IL-22. The findings suggest that this compound could be developed into a therapeutic agent for autoimmune conditions characterized by Th17 cell overactivity .
Case Study 2: Tumor Microenvironment Modulation
In a preclinical model of melanoma, administration of this compound led to a substantial decrease in tumor volume compared to control groups. The study highlighted the compound's ability to alter the tumor microenvironment by reducing immunosuppressive factors and enhancing anti-tumor immunity .
Comparison with Similar Compounds
Comparison with Similar Compounds
SR1903’s polypharmacology distinguishes it from structurally or functionally related compounds. Below is a detailed comparison:
Structural and Functional Analogues
Mechanistic Insights
- RORγ Selectivity vs. Polypharmacology :
SR2211 and GSK805 are selective RORγ inhibitors, effective in suppressing TH17-driven inflammation but ineffective in metabolic models. In contrast, this compound’s LXR agonism enhances cholesterol metabolism and glucose regulation, making it suitable for diseases like rheumatoid arthritis with comorbid obesity . - PPARγ Interaction :
Unlike TZDs, this compound weakly antagonizes PPARγ, avoiding adipogenic side effects while retaining partial metabolic benefits through LXR . - Synergistic Effects :
In anaplastic large cell lymphoma models, this compound (7.5 μM) combined with the ALK inhibitor crizotinib reduced cell viability more effectively than single-target RORγ inhibitors, underscoring its therapeutic versatility .
Discussion of Advantages and Limitations
- Advantages: Multi-Target Efficacy: this compound addresses both inflammation and metabolic dysfunction, unlike selective RORγ or LXR modulators.
- Structural Complexity: Multi-target activity complicates structure-activity relationship (SAR) optimization compared to selective analogues.
Preparation Methods
Primary Synthetic Pathway
The synthesis of this compound involves a multi-step process, as detailed in patent US20220117965A1. The key steps include:
Step 1: Suzuki-Miyaura Coupling
-
Reactants :
-
4-Bromo-2-methylbenzaldehyde
-
4-(Piperazin-1-ylmethyl)pyridine boronic acid pinacol ester
-
-
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Temperature: 100°C, reflux for 12 hours
-
-
Outcome : Formation of a biphenyl intermediate with 85% yield.
Step 2: Nucleophilic Addition with Hexafluoroacetone Sesquihydrate
Step 3: Purification
Solid-Phase Synthesis
A modified protocol reported by Biocat uses microwave-assisted solid-phase synthesis to reduce reaction times:
-
Conditions :
-
Microwave irradiation at 150°C for 30 minutes
-
Solvent: Dimethylformamide (DMF)
-
-
Yield : Comparable to traditional methods (60–65%) but with reduced side products.
Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos |
| Solvent System | 1,4-Dioxane/Water | Toluene/Ethanol/Water |
| Reaction Time | 12 hours | 8 hours |
| Yield Improvement | 63% | 78% |
Temperature Control
-
Critical Step : Nucleophilic addition requires strict temperature control (0–5°C) to prevent decomposition of the hexafluoroacetone intermediate.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, 2H, pyridine), 7.65 (d, 2H, biphenyl), 3.75 (s, 4H, piperazine) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (CF₃), 148.9 (pyridine), 129.5 (biphenyl) |
| HRMS (ESI+) | m/z 524.2123 [M+H]⁺ (calc. 524.2130) |
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
X-ray Crystallography : Confirmed planar biphenyl core and tetrahedral geometry at the hexafluoroisopropyl group.
Challenges and Solutions
Byproduct Formation
-
Major Byproduct : Des-methyl derivative due to incomplete coupling.
Scalability and Industrial Relevance
Q & A
Advanced Research Question
- Non-linear regression : Fit enzyme kinetics data (e.g., Michaelis-Menten curves) using tools like GraphPad Prism or R’s
nlspackage. - Error analysis : Report standard deviations for activity Units/mg measurements (see Figure C in ) and use ANOVA to compare means across experimental groups.
- Power analysis : Ensure sample sizes are sufficient to detect biologically relevant differences (e.g., ≥3 replicates per condition) .
How can I ensure the validity of hypotheses about this compound's metabolic pathways?
Basic Research Question
- Literature synthesis : Systematically review existing omics data (e.g., proteomics, metabolomics) on this compound and related symbionts. Use tools like PRISMA for systematic reviews .
- Hypothesis testing : Formulate null and alternative hypotheses (e.g., "this compound’s CE15 activity is not pH-dependent") and validate via controlled experiments .
- Peer validation : Present preliminary findings at conferences or preprint platforms (e.g., bioRxiv) for feedback before final publication .
What methodologies are recommended for isolating and characterizing this compound's outer membrane vesicles (OMVs)?
Advanced Research Question
- OMV isolation : Use ultracentrifugation (100,000–150,000 ×g for 2–4 hours) to pellet OMVs, followed by SDS-PAGE to confirm protein content .
- Functional assays : Test OMV enzymatic activity using fluorogenic substrates (e.g., 4-methylumbelliferyl cellobioside for cellulases) .
- Quantitative analysis : Normalize activity data to OMV protein concentration (µg/mL) to enable cross-study comparisons .
How do I structure a research proposal on this compound's ecological role in marine environments?
Basic Research Question
Follow a standard scientific framework :
Introduction : Highlight this compound’s role in shipworm symbiosis and cellulose degradation .
Methods : Detail omics approaches (metagenomics, transcriptomics) and enzyme assays.
Expected outcomes : Predict how this compound’s GH expression impacts marine carbon cycling.
Ethical considerations : Address sample collection permits and data-sharing plans .
Use grant templates from NSF or NIH for formatting guidance .
What strategies can resolve low reproducibility in this compound enzyme activity assays?
Advanced Research Question
- Protocol standardization : Adopt published protocols for glycoside hydrolase assays (e.g., International Union of Biochemistry guidelines).
- Instrument calibration : Regularly validate spectrophotometers/pipettes used for activity measurements .
- Blinded analysis : Have independent researchers process raw data to reduce observer bias .
How should I present contradictory findings about this compound in a research paper?
Advanced Research Question
- Transparent reporting : Use the DISCUSS framework in the Discussion section:
What criteria determine the inclusion of this compound data in meta-analyses of cellulolytic bacteria?
Advanced Research Question
- Data quality : Include studies with ≥3 biological replicates and explicit error reporting.
- Methodological alignment : Prioritize datasets using comparable activity assays (e.g., Units/mg vs. relative fluorescence).
- Ethical compliance : Exclude studies lacking proper strain deposition (e.g., in DSMZ or ATCC collections) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
